molecular formula C13H14ClFN2O B6242289 2-chloro-N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]acetamide CAS No. 2411219-20-8

2-chloro-N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]acetamide

Cat. No.: B6242289
CAS No.: 2411219-20-8
M. Wt: 268.7
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Description

2-chloro-N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]acetamide is an organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of a chloro group, a cyano group, and a fluorophenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]acetamide typically involves the reaction of 3-cyano-4-fluoroaniline with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with 2-methylpropylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic substitution: Substituted amides, thioamides, or alkoxyamides.

    Reduction: Primary amines.

    Oxidation: Carboxylic acids.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorophenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-chloro-N-(cyano-2-thienylmethyl)acetamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

2-chloro-N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]acetamide is unique due to the presence of both cyano and fluorophenyl groups, which enhance its chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

CAS No.

2411219-20-8

Molecular Formula

C13H14ClFN2O

Molecular Weight

268.7

Purity

95

Origin of Product

United States

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